Ácido cis-2-(4-metoxibenzoil)ciclopentano-1-carboxílico

Descripción general

Descripción

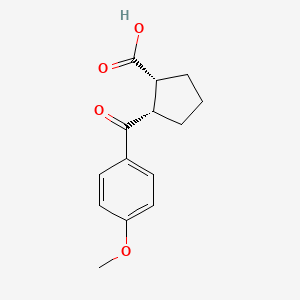

“Cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-08-4 and a molecular weight of 248.28 . The compound is not chirally pure, meaning it contains a mixture of enantiomers . It appears as a light yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-(4-methoxybenzoyl)cyclopentanecarboxylic acid . The InChI code is 1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.28 . It appears as a light yellow solid . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the manufacturer.Aplicaciones Científicas De Investigación

Síntesis de Compuestos Quirales

Ácido cis-2-(4-metoxibenzoil)ciclopentano-1-carboxílico: es un compuesto quiral, lo que significa que contiene una mezcla de enantiómeros . Esta característica lo hace valioso para sintetizar otras moléculas quirales, que son cruciales en el desarrollo de productos farmacéuticos donde la quiralidad puede afectar significativamente la eficacia y seguridad del fármaco.

Estudios Estere químicos

La configuración cis del compuesto permite a los investigadores estudiar las propiedades estereoquímicas y sus efectos en las interacciones moleculares. Comprender la estereoquímica es esencial para el diseño de fármacos y la predicción del comportamiento de las moléculas en los sistemas biológicos .

Ciencia de los Materiales

En la ciencia de los materiales, este compuesto se puede utilizar para crear polímeros con propiedades ópticas específicas debido a su naturaleza quiral. Estos materiales se pueden aplicar en tecnologías ópticas avanzadas, incluidas pantallas de cristal líquido y filtros de polarización .

Química Analítica

This compound: puede servir como un compuesto estándar o de referencia en el análisis cromatográfico para separar e identificar moléculas quirales, lo cual es particularmente útil en los procesos de control de calidad en la industria farmacéutica .

Desarrollo de Catalizadores

La estructura única del compuesto se puede utilizar en el desarrollo de nuevos catalizadores para reacciones químicas. Los catalizadores derivados de estos compuestos quirales pueden mejorar la eficiencia y selectividad de los procesos químicos, lo cual es beneficioso para las iniciativas de química verde .

Química Ambiental

Los investigadores pueden usar este compuesto para estudiar los procesos de degradación de estructuras similares en el medio ambiente. Esta investigación puede ayudar a comprender el impacto ambiental de diversas sustancias químicas y desarrollar alternativas biodegradables .

Síntesis Orgánica

Como bloque de construcción orgánico, este compuesto se puede utilizar para construir moléculas orgánicas complejas. Su núcleo de ciclopentano y funcionalidad de ácido carboxílico lo convierten en un precursor versátil para sintetizar una amplia gama de compuestos orgánicos .

Ciencias de la Vida

En las ciencias de la vida, el compuesto se puede utilizar en ensayos bioquímicos para investigar interacciones enzima-sustrato, especialmente aquellas que involucran enzimas estereoespecíficas que son sensibles a la quiralidad de sus sustratos .

Propiedades

IUPAC Name |

(1R,2S)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOISVYVQZJQU-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641309 | |

| Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

733740-08-4 | |

| Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)